N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position. The thiadiazole ring is linked to a piperidine moiety, which is further functionalized with a cyclopropanesulfonamide group.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c18-21(19,11-5-6-11)16-10-2-1-7-17(8-10)13-15-14-12(20-13)9-3-4-9/h9-11,16H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQHLLPBBXJGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(S2)C3CC3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves multiple stepsThe final step involves the sulfonation of the piperidine ring to yield the desired compound .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine or palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-containing heterocycles.
Structural Comparison
¹ Estimated based on formula.
Physicochemical and Functional Differences
- The cyclopropane and piperidine groups in the target compound may further reduce solubility compared to benzene-sulfonamide derivatives.
- Bioavailability : The bicyclic and imidazo-pyrrolo-pyrazine derivatives (e.g., ) likely exhibit enhanced lipophilicity and membrane permeability due to their fused aromatic systems, whereas the target compound’s piperidine-thiadiazole scaffold may balance polarity and rigidity for improved pharmacokinetics.
- Synthetic Complexity : Compounds with bicyclic or fused heteroaromatic cores (e.g., ) require intricate synthetic steps, whereas the target compound’s modular piperidine-thiadiazole linkage may offer simpler derivatization.
Pharmacological Implications
- Target Selectivity: The piperidine-thiadiazole motif in the target compound may favor interactions with kinases or GPCRs, similar to other sulfonamide-thiadiazole hybrids .
- Cyclopropane Effects : The cyclopropane group in the target compound and could enhance metabolic stability compared to linear alkyl chains (e.g., propyl in ), as cyclopropane’s ring strain resists enzymatic oxidation.
Biological Activity
N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that combines a cyclopropyl group with a thiadiazole moiety, which is known to influence its biological properties. The molecular formula is with a molecular weight of 331.4 g/mol. The InChI representation is as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, affecting various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research has indicated that this compound demonstrates notable antimicrobial activity. For instance:
| Microorganism | IC50 (μM) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate inhibition |
| Escherichia coli | 20 | Moderate inhibition |
| Candida albicans | 12 | Significant inhibition |
These findings suggest potential applications in treating infections caused by these pathogens.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 8 | High cytotoxicity |
| MCF7 | 10 | Moderate cytotoxicity |
| A549 | 15 | Moderate cytotoxicity |
These results indicate its potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of growth in both categories, suggesting broad-spectrum antimicrobial activity.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound in various human cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. Further analysis revealed that it disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.
Comparative Analysis with Similar Compounds
When compared to other thiadiazole derivatives and piperidine-based compounds, this compound exhibits unique biological profiles due to the presence of the cyclopropyl group. This structural feature enhances its lipophilicity and may contribute to improved cell membrane permeability.
| Compound | Biological Activity |
|---|---|
| N-{[1-(5-cyclopropyl)-thiadiazol]} | Moderate antimicrobial activity |
| 1-(4-(5-Cyclopropyl-thiadiazol))piperidin | Weak anticancer properties |
| N-{[1-(5-methyl-thiadiazol)]piperidin} | Limited antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
